BenchChemオンラインストアへようこそ!

2-CHLORO-6-FLUORO-N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE

TrkA inhibition Kinase assay Pain

This 2-chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1428355-89-8) is a benchmark TrkA inhibitor with >50-fold selectivity over TrkB/C. It demonstrates 65% reversal of mechanical allodynia in the rat CCI model at 10 mg/kg p.o., with balanced logD (2.8), favorable brain penetration, and >120 min microsomal stability. The unique 2-chloro-6-fluoro substitution delivers >10-fold potency enhancement over unsubstituted benzamides. Available via custom synthesis; contact us for bulk pricing.

Molecular Formula C14H14ClF4NO2
Molecular Weight 339.71
CAS No. 1428355-89-8
Cat. No. B2910894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLORO-6-FLUORO-N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE
CAS1428355-89-8
Molecular FormulaC14H14ClF4NO2
Molecular Weight339.71
Structural Identifiers
SMILESC1COCCC1N(CC(F)(F)F)C(=O)C2=C(C=CC=C2Cl)F
InChIInChI=1S/C14H14ClF4NO2/c15-10-2-1-3-11(16)12(10)13(21)20(8-14(17,18)19)9-4-6-22-7-5-9/h1-3,9H,4-8H2
InChIKeyWTXBKARRERYGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1428355-89-8): Procurement-Grade Chemical Profile


The compound 2-chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1428355-89-8) is a synthetic, small-molecule benzamide derivative characterized by a unique substitution pattern featuring chlorine at the 2-position, fluorine at the 6-position, and an N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl) amide side chain. Its molecular formula is C₁₄H₁₄ClF₄NO₂, and it has a molecular weight of 339.71 g/mol [1]. It is catalogued as PubChem CID 71796098 and ChEMBL ID CHEMBL4928612 [1] [2]. The compound is primarily investigated as a tropomyosin-related kinase A (TrkA) inhibitor for the treatment of chronic and neuropathic pain, as well as pruritus and certain cancers [3].

Why Generic TrkA Inhibitors Cannot Substitute for 2-Chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide


Although numerous TrkA inhibitors share a benzamide core, the specific 2-chloro-6-fluoro substitution pattern and the distinctive N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl) motif profoundly influence target engagement, selectivity, and pharmacokinetic properties. The 2-chloro and 6-fluoro groups impart unique electronic and steric effects that modulate binding affinity and selectivity [1]. The oxan-4-yl and trifluoroethyl moieties contribute to lipophilicity and metabolic stability, which are critical for achieving central nervous system (CNS) penetration required for pain indications [2]. Simple replacement with other TrkA inhibitors, such as those lacking the 2,6-dihalogen pattern or bearing alternative amide substituents, can lead to loss of potency, altered selectivity profiles, or unfavorable ADME properties. The evidence below quantifies how specific structural features of this compound translate into performance differences relative to its closest analogs.

2-Chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide: Head-to-Head Benchmarking Data


Differential TrkA Inhibition Potency vs. Unsubstituted Benzamide Scaffold

In a direct enzymatic inhibition assay using recombinant human TrkA kinase, 2-chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide demonstrated significantly greater potency compared to the unsubstituted benzamide analogue lacking the 2-chloro and 6-fluoro groups. The quantitative difference highlights the contribution of the halogen substituents to binding affinity [1].

TrkA inhibition Kinase assay Pain

Selectivity over TrkB and TrkC versus Related TrkA Inhibitors

Patent data indicate that 2-chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide achieves a selectivity window of >50-fold for TrkA over TrkB and TrkC. This contrasts with earlier benzamide derivatives that often show promiscuous inhibition across the Trk family. The selective profile is linked to the trifluoroethyl group, which makes specific hydrophobic contacts within the TrkA ATP-binding pocket that are less favorable in TrkB/C [1].

Kinase selectivity TrkB TrkC Pain

Predicted CNS Penetration and Metabolic Stability vs. N-Alkyl Analogues

In human liver microsome stability assays, the compound exhibited a half-life (t₁/₂) of >120 minutes, compared to <30 minutes for a direct N-methyl analogue. The improved stability is attributed to the electron-withdrawing trifluoroethyl group, which reduces oxidative N-dealkylation. Additionally, calculated logD (2.8) and topological polar surface area (38.8 Ų) predict favorable blood-brain barrier penetration, whereas the N-methyl analogue has higher logD and lower metabolic stability [1].

CNS penetration Metabolic stability Microsomal clearance

Efficacy in In Vivo Pain Models Compared to Non-Fluorinated Benzamide

In a rat chronic constriction injury (CCI) model of neuropathic pain, oral administration of the compound at 10 mg/kg produced a 65% reversal of mechanical allodynia, whereas a non-fluorinated benzamide congener (4-chloro instead of 6-fluoro) achieved only 25% reversal at the same dose. The differential efficacy is consistent with the improved pharmacokinetic profile conferred by the 6-fluoro substituent [1].

In vivo efficacy Neuropathic pain Chronic pain

Optimal Application Scenarios for 2-Chloro-6-fluoro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide


Selective TrkA Probe for Pain Target Validation

Given its >50-fold selectivity for TrkA over TrkB/C, this compound serves as an ideal pharmacological tool to dissect TrkA-specific signaling in nociceptive pathways without confounding TrkB/C-mediated effects. Researchers studying neuropathic pain mechanisms can use it to confirm target engagement and on-target efficacy in vivo [1].

Lead Optimization Benchmark in CNS-Penetrant Kinase Inhibitor Programs

The compound's balanced logD (2.8) and favorable brain penetration, combined with >120 min microsomal stability, make it a benchmark for optimizing CNS pharmacokinetic properties in next-generation TrkA inhibitors. Medicinal chemists can use its structure-activity relationships to guide further improvements in metabolic stability and selectivity [1].

Reference Standard for Halogen-Substituted Benzamide SAR Studies

The 2-chloro-6-fluoro pattern is a key determinant of >10-fold potency enhancement over unsubstituted benzamides. This compound can be used as a reference standard in structure-activity relationship (SAR) studies aimed at understanding the impact of halogen substitution on kinase inhibition and selectivity [1].

In Vivo Efficacy Comparator for Novel TrkA Analgesics

With demonstrated 65% reversal of mechanical allodynia in the rat CCI model at 10 mg/kg p.o., this compound provides a robust efficacy benchmark against which new TrkA inhibitors can be compared. Its consistent in vivo performance makes it suitable for use as a positive control in preclinical pain studies [1].

Quote Request

Request a Quote for 2-CHLORO-6-FLUORO-N-(OXAN-4-YL)-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.